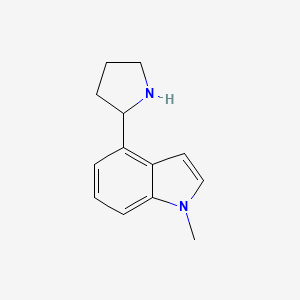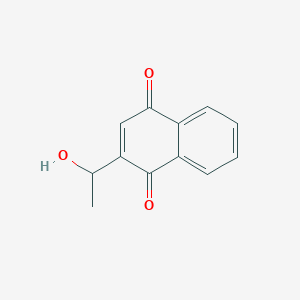
8-Hydroxy-4-methylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-4-methylquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxyl and carboxylic acid functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-4-methylquinoline-2-carboxylic acid typically involves the condensation of 8-hydroxyquinoline with a suitable carboxylating agent. One common method is the reaction of 8-hydroxyquinoline with carbon dioxide in the presence of a base, such as sodium hydroxide, under high pressure and temperature conditions. This reaction yields 8-Hydroxyquinoline-2-carboxylic acid, which can then be methylated at the 4-position using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-4-methylquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl or carboxylic acid groups under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anticancer agent and is being investigated for its role in neuroprotection and as an iron chelator.
Industry: The compound is used in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 8-Hydroxy-4-methylquinoline-2-carboxylic acid varies depending on its application:
Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential enzymatic processes.
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and inhibiting key signaling pathways.
Neuroprotection: As an iron chelator, it reduces oxidative stress in neuronal cells by binding to free iron and preventing the formation of harmful free radicals.
Comparison with Similar Compounds
8-Hydroxy-4-methylquinoline-2-carboxylic acid can be compared with other quinoline derivatives:
8-Hydroxyquinoline: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
4,8-Dihydroxyquinoline-2-carboxylic acid: Contains an additional hydroxyl group, which may enhance its chelating ability but also increases its reactivity.
Quinolobactin: A quinoline derivative with a methoxy group, known for its role as a siderophore in bacteria.
The unique combination of hydroxyl, methyl, and carboxylic acid groups in this compound provides it with distinct chemical properties and a wide range of applications.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-hydroxy-4-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-5-8(11(14)15)12-10-7(6)3-2-4-9(10)13/h2-5,13H,1H3,(H,14,15) |
InChI Key |
JRBYYRCRPPIDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



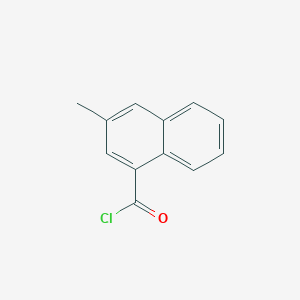
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
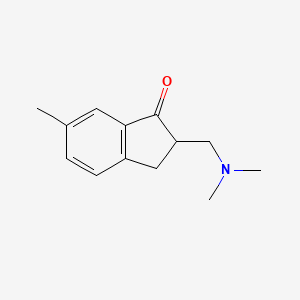
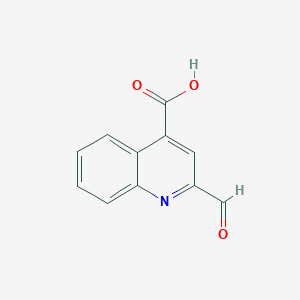

![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)

